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Compound of Interest

4-bromo-1-methyl-1H-pyrazole-5-
Compound Name:
carbaldehyde

Cat. No.: B112656

An In-Depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde: Synthesis,
Reactivity, and Applications in Modern Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a
"privileged scaffold" for its prevalence in a wide spectrum of therapeutic agents.[1][2][3][4][5] Its
unique electronic properties and versatile substitution patterns have enabled the development
of numerous blockbuster drugs. Within the vast library of pyrazole-based synthons, 4-bromo-1-
methyl-1H-pyrazole-5-carbaldehyde emerges as a particularly valuable building block. This
molecule, strategically equipped with three distinct points of reactivity—the N-methylated
pyrazole core, a reactive bromine atom, and a versatile aldehyde—provides an efficient
gateway to complex molecular architectures.

This guide, intended for researchers and drug development professionals, offers a deep dive
into the core attributes of this compound. We will explore its synthesis through the lens of the
Vilsmeier-Haack reaction, dissect the orthogonal reactivity of its functional groups, and present
its application in the synthesis of high-value compounds for the pharmaceutical and
agrochemical industries.[6]

Chapter 1: Core Physicochemical and
Spectroscopic Profile
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Understanding the fundamental properties of a chemical intermediate is paramount for its
effective use in synthesis. The table below summarizes the key identifiers and physical
characteristics of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.

Property Value Reference

] 4-bromo-1-methyl-1H-
Chemical Name [61[7]
pyrazole-5-carbaldehyde

CAS Number 473528-88-0/ 287917-96-8 [6][71[8]
Molecular Formula CsHsBrN20 [6][7]
Molecular Weight 189.01 g/mol [6]
Appearance Solid

Room temperature, in a dry,
N cool, well-ventilated place.
Storage Conditions _ [6][9][10]
Store under an inert

atmosphere.

Stable under recommended
Stability storage conditions; noted to be  [8]

air-sensitive.

Spectroscopic Characterization

While a complete, published spectrum is not readily available, a combination of empirical data
from similar structures and high-resolution mass spectrometry (HRMS) allows for a confident
prediction of its spectroscopic signature.

e 1H NMR (400 MHz, CDCIs): The spectrum is expected to be simple, showing a singlet for the
pyrazole proton (C3-H) around & 7.5-7.8 ppm, a singlet for the aldehyde proton (CHO) at 6
9.8-10.1 ppm, and a singlet for the N-methyl protons (N-CHs) around & 3.9-4.1 ppm.

e 13C NMR (101 MHz, CDCIs): Expected signals would include the aldehyde carbonyl carbon
(~185 ppm), pyrazole carbons (C5 at ~145 ppm, C3 at ~140 ppm, and the brominated C4 at
~110 ppm), and the N-methyl carbon (~35 ppm).
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e IR (cm™1): Key vibrational bands would appear for the aldehyde C=0 stretch (1670-1690
cm~1) and C-H stretch (~2850 and ~2750 cm™1).

e High-Resolution Mass Spectrometry (HRMS): The isotopic pattern characteristic of bromine
(*°Br/81Br in an approximate 1:1 ratio) would be definitive. The calculated m/z for [M+H]* is
188.9658 for CsHe”°BrN20* and 190.9638 for CsHe31BrN20+.[11]

Chapter 2: The Synthetic Pathway via Vilsmeier-
Haack Formylation

The most direct and widely employed method for installing a formyl group onto an electron-rich
heterocyclic system like pyrazole is the Vilsmeier-Haack reaction.[12][13][14][15][16][17][18]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution. The pyrazole ring is a 1t-
excessive system, making it nucleophilic and prone to attack by electrophiles.[14] The
substitution preferentially occurs at the C4 position, as attack at C3 or C5 would disrupt the
aromatic sextet and lead to a less stable, positively charged azomethine intermediate.[3][19]
The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a tertiary amide
(like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride,
POCIs). This reagent is a moderately reactive electrophile, ideal for formylating activated rings
like pyrazole.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra00314c
https://www.researchgate.net/publication/297291249_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity
https://www.jpsionline.com/articles/synthesis-characterization-and-antimicrobial-activity-of-some-new-n1substitutedpyrazol4carbaldehyde-bearing-2-4dichloro-.pdf
https://www.researchgate.net/publication/278650511_Vilsmeier-Haack_formylation_of_1H-pyrazoles
https://pdfs.semanticscholar.org/d5ab/e26fde37729a0ba10a769f04496e22eb298a.pdf
https://www.mdpi.com/1422-8599/2024/1/M1782
https://chemistry.stackexchange.com/questions/151835/about-the-vilsmeier-haack-formylation-of-this-compound
https://mail.bibliomed.org/fulltextpdf.php?mno=63253
https://www.researchgate.net/publication/278650511_Vilsmeier-Haack_formylation_of_1H-pyrazoles
https://www.pharmaguideline.com/2007/02/synthesis-reactions-and-medicinal-uses.html
https://eguru.rrbdavc.org/module/data/150-Pyrazole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Vilsmeier Reagent Formation

cccccc Vilsmeier Reagent
[CICH=N(Me)z]*

Electrophilic Substitution on Pyrazole

Click to download full resolution via product page

Caption: Vilsmeier-Haack reaction pathway for pyrazole formylation.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis of 4-bromo-1-methyl-1H-
pyrazole-5-carbaldehyde from 4-bromo-1-methyl-1H-pyrazole.

Disclaimer: This protocol is for informational purposes only and should be performed by
qualified personnel in a suitable laboratory setting.

» Reagent Preparation:

o To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and
nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.).

o Cool the flask to 0 °C in an ice bath.

o Slowly add phosphorus oxychloride (POCIs, 1.5 equiv.) dropwise via the dropping funnel
over 30 minutes, maintaining the internal temperature below 10 °C.
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o Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation
of the Vilsmeier reagent.

e Reaction:

o Dissolve 4-bromo-1-methyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous
DMF.

o Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

o After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80
°C.

o Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by TLC or
LC-MS.

o Work-up and Purification:

o Once the reaction is complete, cool the mixture to room temperature and then pour it
slowly onto crushed ice with vigorous stirring.

o Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate
(NaHCOs) solution until the pH is ~7-8.

o The crude product may precipitate as a solid. If so, collect it by vacuum filtration, washing
with cold water.

o If the product remains in solution, extract the aqueous mixture with a suitable organic
solvent (e.g., ethyl acetate or dichloromethane, 3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a4), and concentrate under reduced pressure.

o Purify the crude product by silica gel column chromatography, typically using a
hexane/ethyl acetate gradient, to yield the title compound as a solid.

Chapter 3: Chemical Reactivity and Synthetic Utility
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The synthetic power of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde lies in the orthogonal
reactivity of its aldehyde and bromide functionalities. This allows for sequential, selective
modifications, making it a cornerstone for building molecular diversity.

The Aldehyde: A Versatile Functional Handle

The aldehyde group is a gateway to a vast number of chemical transformations, enabling chain
extension, functional group interconversion, and the formation of new heterocyclic rings.[6]

4-bromo-1-methyl-1H-
pyrazole-5-carbaldehyde

Oxidation Reduction Reductive Amination Wittig Reaction Condensation
(e.g., NaClOz) (e.g., NaBHa4) (R2NH, NaBH(OAC)s) (PhsP=CHR) (R-NHz, H* cat.)

5 ) (g S g g g\ g

Key Aldehyde Transformations

Carboxylic Acid

Click to download full resolution via product page

Caption: Derivatization pathways for the aldehyde functional group.

The Bromine: An Anchor for Cross-Coupling

The C4-bromo substituent is perfectly positioned for modern transition-metal-catalyzed cross-
coupling reactions. This enables the strategic installation of carbon-carbon and carbon-
heteroatom bonds, a critical step in library synthesis and lead optimization for structure-activity
relationship (SAR) studies.[6][20]
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4-bromo-1-methyl-1H-
pyrazole-5-carbaldehyde
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Caption: Cross-coupling possibilities at the C4-bromo position.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling

This protocol provides a general procedure for a Suzuki-Miyaura reaction to introduce an aryl
group at the C4 position.

e Setup:

o In a reaction vessel suitable for microwave synthesis or conventional heating under inert
gas, combine 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv.), the desired
arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPhs)a (0.05 equiv.)
or Pd(dppf)Clz (0.05 equiv.).

» Reagent Addition:

o Add a base, typically an agueous solution of sodium carbonate (NazCOs, 2.0 M, 3.0
equiv.) or potassium carbonate (K2COs, 3.0 equiv.).

o Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.

e Reaction:
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o Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

o Heat the reaction mixture to 80-120 °C (or use microwave irradiation, e.g., 120 °C for 30
minutes) until the starting material is consumed (monitor by TLC or LC-MS).

o Work-up and Purification:
o Cool the reaction to room temperature and dilute with water and ethyl acetate.
o Separate the organic layer, and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa4, and
concentrate.

o Purify the residue by silica gel chromatography to obtain the 4-aryl-1-methyl-1H-pyrazole-
5-carbaldehyde product.

Chapter 4: Applications in Medicinal Chemistry and
Agrochemicals

The true value of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is demonstrated by its
application in synthesizing molecules with significant biological activity.

» Kinase Inhibitors: The pyrazole scaffold is a well-established core for kinase inhibitors used
in oncology.[2][6] This building block allows for the systematic exploration of substituents at
the C4 and C5 positions. The C4 position can be functionalized via cross-coupling to interact
with the hinge-binding region of a kinase, while the C5-aldehyde can be elaborated into
structures that occupy the solvent-exposed region, enabling optimization of potency and
selectivity.

o Fused Heterocyclic Systems: The compound is an ideal precursor for constructing fused ring
systems. For instance, a one-pot reaction involving condensation with a substituted
hydrazine, followed by an intramolecular copper-catalyzed Ullmann-type C-N coupling, yields
pyrazolo[3,4-c]pyrazoles.[11] These fused bicyclic systems represent novel chemical space
for drug discovery programs.
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Agrochemicals: The same principles of SAR that apply to pharmaceuticals are relevant in
agrochemical research. This intermediate is used to develop new herbicides, fungicides, and
pesticides by creating libraries of novel pyrazole derivatives for high-throughput screening.[6]

Chapter 5: Comprehensive Safety and Handling

Proper handling of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is essential for laboratory

safety.

Hazard Information GHS Pictograms

Hazard Statements:H302: Harmful if swallowed.
[71[8]H315: Causes skin irritation.[7][8][21]H319:
Causes serious eye irritation.[7][8][21]H335:

lwalt text

May cause respiratory irritation.[21][22]

Handling and Personal Protective Equipment (PPE)

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified
chemical fume hood.[9][22] Ensure eyewash stations and safety showers are readily
accessible.

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166
(EVU) or NIOSH (US) standards.[9]

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.qg.,
nitrile). Gloves must be inspected before use.[9]

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face
respirator with an appropriate particle filter.[9]

Hygiene: Avoid breathing dust, vapor, mist, or gas.[10] Do not eat, drink, or smoke when
handling. Wash hands thoroughly after use.

First Aid Measures

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek
immediate medical attention.[9][10]
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 In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes
while removing contaminated clothing.[10]

 In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and seek medical advice.[22]

« |If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or
doctor immediately.[9]

Conclusion

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde stands out as a high-value, multifunctional
intermediate in synthetic chemistry. Its straightforward synthesis and the orthogonal reactivity of
its functional groups provide a robust platform for the rapid generation of molecular complexity.
For scientists in drug discovery and agrochemical development, this compound is not merely a
reagent but a strategic tool for efficiently navigating chemical space to identify novel, potent,
and selective bioactive molecules. Its continued application will undoubtedly fuel innovation
across the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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